molecular formula C7H4BrFO2 B195145 4-Bromo-2-fluorobenzoic acid CAS No. 112704-79-7

4-Bromo-2-fluorobenzoic acid

Cat. No. B195145
M. Wt: 219.01 g/mol
InChI Key: ZQQSRVPOAHYHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluorobenzoic acid is a halogen substituted benzoic acid . It is used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . It is also used in the synthesis of pharmaceutically significant products such as d-Amino acid oxidase inhibitors .


Synthesis Analysis

The synthesis of 4-Bromo-2-fluorobenzoic acid involves a system with a residence time of 1.5 hours and the oxygen was 3 to 5 eq. The system was directly pumped into 375 mL of purified water, the pH of the system was adjusted to 12-14 with NaOH solids, and the aqueous phase was extracted twice with 125 mL of MTBE. The aqueous phase was adjusted to pH 1 with concentrated HCl, and a large amount of solid precipitated. Filtration gave the target product 25.5 g, yield 88% .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-fluorobenzoic acid is C7H3BrFO2 . The structure of this compound can be represented as BrC6H3(F)COOH .


Chemical Reactions Analysis

4-Bromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .


Physical And Chemical Properties Analysis

4-Bromo-2-fluorobenzoic acid is a white to light yellow powder to crystal . It has a melting point of 208.0 to 213.0 °C . It is soluble in methanol, with very faint turbidity .

Scientific Research Applications

1. Environmental Microbiology and Biodegradation

Alcaligenes denitrificans NTB-1, a bacterium, utilizes halobenzoates including 4-bromo-benzoates for carbon and energy. It releases halides while metabolizing these compounds, indicating its potential role in bioremediation and environmental microbiology (van den Tweel, Kok, & de Bont, 1987).

2. Organic Chemistry and Synthesis

Research on the synthesis of halobenzoic acids, such as 3-Bromo-2-fluorobenzoic acid, from various precursors underlines the chemical flexibility and potential applications of these compounds in organic synthesis and industrial-scale production (Zhou, 2013).

3. Biochemical Research

In a study on bacterial strains capable of degrading halobenzoates, 4-bromo-benzoates were used to investigate the metabolic pathways and enzymatic processes involved in biodegradation. This has implications for understanding bacterial metabolism and environmental biotechnology (Song, Palleroni, & Häggblom, 2000).

4. Environmental Science and Groundwater Research

Fluorobenzoates, including 4-Bromo-2-fluorobenzoic acid, have been explored as nonreactive tracers in soil and groundwater systems. This application is crucial for understanding hydrological processes and contaminant transport (Bowman & Gibbens, 1992).

5. Materials Science

In materials science, halobenzoic acids have been used to modify conductive polymers, enhancing their electrical properties. This research has applications in developing more efficient materials for electronic and solar cell technologies (Tan, Zhou, Ji, Huang, & Chen, 2016).

Safety And Hazards

4-Bromo-2-fluorobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

4-Bromo-2-fluorobenzoic acid is a key intermediate for the production of a wide range of pharmaceuticals and agrochemicals. Its unique chemical properties make it an essential component for many industries, including the pharmaceutical, agrochemical, and chemical industries . In the pharmaceutical industry, it is used in the synthesis of many important drugs, including anti-cancer agents, anti-inflammatory drugs, and antibiotics . In the agrochemical industry, it is used in the production of herbicides, fungicides, and insecticides . In the chemical industry, it is used in the production of a wide range of specialty chemicals, including dyes, pigments, and polymers .

properties

IUPAC Name

4-bromo-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQSRVPOAHYHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307209
Record name 4-Bromo-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorobenzoic acid

CAS RN

112704-79-7
Record name 4-Bromo-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112704-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112704797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-bromo-2-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Bromo-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of water (3 ml) and acetonitrile (5 ml) were added Na2HPO4.12H2O (0.11 g), 31% aqueous hydrogen peroxide (0.34 g, 3.1 mmol), 4-bromo-2-fluorobenzaldehyde (0.41 g, 2.0 mmol) and sodium chlorite (0.27 g, 3.0 mmol), successively, and stirred at room temperature for 1 hour. The reaction solution was poured into 5% KHSO4, extracted three times with ethyl acetate and the combined extracts were dried over MgSO4. The solvent was evaporated under a reduced pressure to give the title compound (0.42 g; 96%).
[Compound]
Name
Na2HPO4.12H2O
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluorobenzoic acid
Reactant of Route 4
4-Bromo-2-fluorobenzoic acid
Reactant of Route 5
4-Bromo-2-fluorobenzoic acid
Reactant of Route 6
4-Bromo-2-fluorobenzoic acid

Citations

For This Compound
53
Citations
M Hammond, DG Washburn, TH Hoang… - Bioorganic & medicinal …, 2009 - Elsevier
… The starting 4-bromo-2-fluorobenzoic acid 10 was treated with Grignard reagents to afford the 2-alkyl-4-bromobenzoic acid intermediates, 12 which were converted to boronic acids 11 …
Number of citations: 51 www.sciencedirect.com
J Zhu, TM Razler, Z Xu, DA Conlon… - … Process Research & …, 2011 - ACS Publications
A robust three-step telescoped process for the preparation of electron-deficient amide-substituted arylboronic acids from readily available bromobenzoic acids has been developed. An …
Number of citations: 8 pubs.acs.org
E Kotsampasakou, VJ Demopoulos - Bioorganic & medicinal chemistry, 2013 - Elsevier
… In a mixture of 4-bromo-2-fluorobenzoic acid (944 mg, 4.31 mmol) in CH 2 Cl 2 (3.8 mL), oxalyl chloride (1095 mg, 8.62 mmol) in CH 2 Cl 2 (3.7 mL) was added and the mixture was …
Number of citations: 20 www.sciencedirect.com
DM Barnes, J Barkalow, Y Chen, A Gupta… - … Process Research & …, 2009 - ACS Publications
… We developed an efficient synthesis of the racemic amine (±)-2 starting from 4-bromo-2-fluorobenzoic acid (Scheme 1). Following esterification, the Suzuki−Miyaura coupling with 1-Boc-…
Number of citations: 8 pubs.acs.org
C Ruzié, J Karpinska, AR Kennedy… - The Journal of Organic …, 2013 - ACS Publications
… entailed the synthesis of 4-bromo-2-(methylthio)benzaldehyde (9), a known compound that was previously prepared by a different route starting from 4-bromo-2-fluorobenzoic acid, …
Number of citations: 32 pubs.acs.org
C Heiss, F Leroux, M Schlosser - 2005 - Wiley Online Library
… 4-Bromo-2-fluorobenzoic Acid (8): A solution of butyllithium (10 mmol) in hexanes (6.0 mL) and a solution of 1,4-dibromo-5-fluorobenzene (3.8 g, 15 mmol) in tetrahydrofuran (5.0 mL) …
M Imanishi, Y Tomishima, S Itou… - Journal of medicinal …, 2008 - ACS Publications
… Noncommercially available trisubstituted benzoic acid methyl ester analogues (33a−j) were prepared from the commercially available 4-bromo-2-fluorobenzoic acid 32 by nucleophilic …
Number of citations: 50 pubs.acs.org
OIA Salem, M Frotscher, C Scherer… - Journal of medicinal …, 2006 - ACS Publications
… 4-Bromo-2-fluorobenzoic Acid (13c). To an ice-cooled mixture of 4-bromo-2-fluorobenzaldehyde (2.0 g, 0.01 mol) in acetonitrile (30 mL) were slowly added, one by one, aqueous NaH 2 …
Number of citations: 36 pubs.acs.org
JY Choi, CM Calvet, DF Vieira… - Acs Medicinal …, 2014 - ACS Publications
… (10) Briefly, 4-bromo-2-fluorobenzoic acid was subjected to palladium-mediated coupling reactions (13-16) with various aryl boronic acids to provide biaryl intermediates such as 9, 10, …
Number of citations: 23 pubs.acs.org
CRM Asquith, PH Godoi, RM Couñago, T Laitinen… - Molecules, 2018 - mdpi.com
… The boronic acid was prepared in two steps from 4-bromo-2-fluorobenzoic acid (Scheme 3). Treatment of 4-bromo-2-fluorobenzoic acid 22 with cyclopentyl magnesium bromide led to 4-…
Number of citations: 24 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.